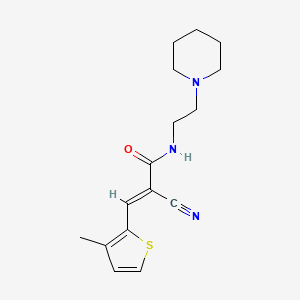
(2E)-2-cyano-3-(3-methyl(2-thienyl))-N-(2-piperidylethyl)prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-cyano-3-(3-methylthiophen-2-yl)-N-[2-(piperidin-1-yl)ethyl]prop-2-enamide is an organic compound that features a cyano group, a thiophene ring, and a piperidine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-3-(3-methylthiophen-2-yl)-N-[2-(piperidin-1-yl)ethyl]prop-2-enamide typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the reaction of 3-methylthiophene with appropriate reagents.
Introduction of the Cyano Group: The cyano group is introduced via a nucleophilic substitution reaction.
Formation of the Enamide: The final step involves the formation of the enamide by reacting the intermediate with piperidine and other necessary reagents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-cyano-3-(3-methylthiophen-2-yl)-N-[2-(piperidin-1-yl)ethyl]prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to an amine.
Substitution: The piperidine moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-cyano-3-(3-methylthiophen-2-yl)-N-[2-(piperidin-1-yl)ethyl]prop-2-enamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Material Science: The compound is explored for its electronic properties, making it a candidate for organic semiconductors.
Biological Studies: It is used in studies to understand its interactions with enzymes and receptors.
Mécanisme D'action
The mechanism of action of 2-cyano-3-(3-methylthiophen-2-yl)-N-[2-(piperidin-1-yl)ethyl]prop-2-enamide involves its interaction with specific molecular targets. The cyano group and the thiophene ring play crucial roles in binding to active sites of enzymes or receptors, while the piperidine moiety enhances its solubility and bioavailability. The exact pathways depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-cyano-3-thiophen-2-yl-acrylic acid methyl ester
- 2-cyano-3-(2,5-diethoxy-phenyl)-acrylic acid methyl ester
- 2-cyano-3-(2,4-dimethyl-phenyl)-acrylic acid methyl ester
Uniqueness
2-cyano-3-(3-methylthiophen-2-yl)-N-[2-(piperidin-1-yl)ethyl]prop-2-enamide is unique due to the combination of its cyano group, thiophene ring, and piperidine moiety. This combination imparts specific electronic and steric properties that make it suitable for diverse applications in medicinal chemistry and material science.
Propriétés
Formule moléculaire |
C16H21N3OS |
|---|---|
Poids moléculaire |
303.4 g/mol |
Nom IUPAC |
(E)-2-cyano-3-(3-methylthiophen-2-yl)-N-(2-piperidin-1-ylethyl)prop-2-enamide |
InChI |
InChI=1S/C16H21N3OS/c1-13-5-10-21-15(13)11-14(12-17)16(20)18-6-9-19-7-3-2-4-8-19/h5,10-11H,2-4,6-9H2,1H3,(H,18,20)/b14-11+ |
Clé InChI |
LYKVLANITVZBJE-SDNWHVSQSA-N |
SMILES isomérique |
CC1=C(SC=C1)/C=C(\C#N)/C(=O)NCCN2CCCCC2 |
SMILES canonique |
CC1=C(SC=C1)C=C(C#N)C(=O)NCCN2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



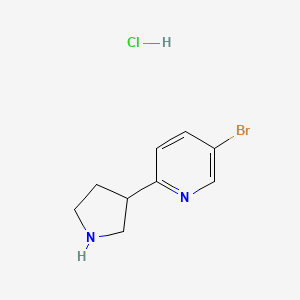

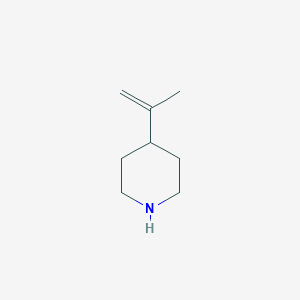
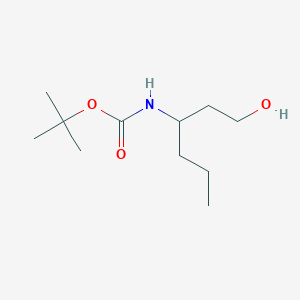
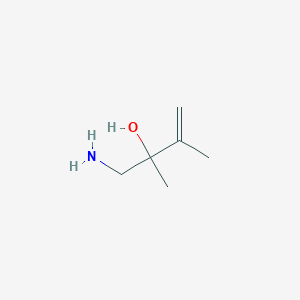
![1-{1-methyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-5-yl}prop-2-en-1-one](/img/structure/B13552523.png)

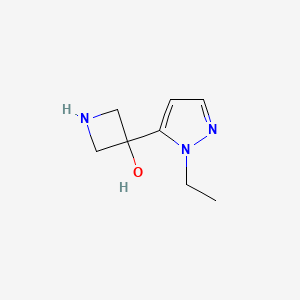
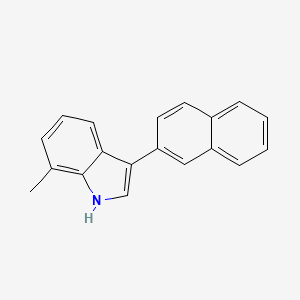

![rac-(1R,2S)-2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]cyclopropane-1-carboxylic acid](/img/structure/B13552566.png)
![Tert-butyl 3-hydroxy-3-[1-(methoxycarbonyl)cyclobutyl]pyrrolidine-1-carboxylate](/img/structure/B13552567.png)
![1-[4-(1-Aminocyclopropyl)piperidin-1-yl]-2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one hydrochloride](/img/structure/B13552569.png)
